Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
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Overview
Description
Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The structure of this compound includes a tetrahydroisoquinoline core with a methoxy group at the 7th position and a carboxylate ester at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the methoxy and carboxylate groups.
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are favored for their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with molecular targets and pathways related to neurotransmitter function and neuroprotection. The compound may act as a reversible inhibitor of monoamine oxidase (MAO), thereby preventing the breakdown of neurotransmitters and exerting neuroprotective effects .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective activity and MAO inhibition.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar structural features.
Uniqueness: Methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility compared to other tetrahydroisoquinoline derivatives.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 7-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-15-9-3-4-10-8(5-9)6-13-7-11(10)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3 |
InChI Key |
GJNFCSXUQADOPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CNC2)C(=O)OC |
Origin of Product |
United States |
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